molecular formula C6H6N2O2 B13958496 3-Pyridinecarboximidoperoxoic acid CAS No. 352015-09-9

3-Pyridinecarboximidoperoxoic acid

Cat. No.: B13958496
CAS No.: 352015-09-9
M. Wt: 138.12 g/mol
InChI Key: FQPPVPKSQMOKFP-UHFFFAOYSA-N
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Description

3-Pyridinecarboximidoperoxoic acid is an organic compound with the molecular formula C6H6N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboximidoperoxoic acid typically involves the reaction of pyridine-3-carboxylic acid with hydrogen peroxide in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinecarboximidoperoxoic acid undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic synthesis.

    Reduction: Under specific conditions, it can be reduced to form other derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions may vary depending on the substituent being introduced, but typically involve catalysts and controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridine compounds.

Scientific Research Applications

3-Pyridinecarboximidoperoxoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 3-Pyridinecarboximidoperoxoic acid exerts its effects involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Comparison: 3-Pyridinecarboximidoperoxoic acid is unique due to its peroxoic acid functional group, which imparts distinct chemical properties compared to other pyridinecarboxylic acids. This makes it particularly useful as an oxidizing agent and in specific industrial applications where such properties are desirable.

Properties

CAS No.

352015-09-9

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

hydroxy pyridine-3-carboximidate

InChI

InChI=1S/C6H6N2O2/c7-6(10-9)5-2-1-3-8-4-5/h1-4,7,9H

InChI Key

FQPPVPKSQMOKFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=N)OO

Origin of Product

United States

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